Home > Products > Screening Compounds P69621 > Beta-defensin 38
Beta-defensin 38 -

Beta-defensin 38

Catalog Number: EVT-246922
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-defensin 38 is predominantly expressed in various tissues, including the skin, respiratory tract, and gastrointestinal tract. It is synthesized by epithelial cells and immune cells such as neutrophils. The gene encoding beta-defensin 38 is part of a larger cluster of defensin genes located on chromosome 8 in humans, which contributes to the regulation of antimicrobial peptide production in response to infections and inflammatory signals.

Classification

Beta-defensin 38 belongs to the beta-defensin class of antimicrobial peptides, which are characterized by their distinctive cysteine-rich structure. These peptides are classified based on their structural features, including the presence of disulfide bonds that stabilize their three-dimensional conformation.

Synthesis Analysis

Methods

The synthesis of beta-defensin 38 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. Solid-phase synthesis allows for the stepwise assembly of amino acids while attached to a solid support, facilitating purification and characterization.

Technical Details

In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis. The process involves:

  1. Coupling Reaction: Amino acids are sequentially added to the growing peptide chain.
  2. Deprotection: The Fmoc group is removed using a base solution.
  3. Cleavage and Purification: The final peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

The yield and purity of synthesized beta-defensin 38 can be optimized by adjusting reaction conditions such as temperature, pH, and reaction time.

Molecular Structure Analysis

Structure

Beta-defensin 38 exhibits a characteristic structure comprising a linear sequence of amino acids that folds into a compact conformation stabilized by disulfide bonds between cysteine residues. The presence of these bonds is crucial for maintaining its biological activity.

Data

The molecular weight of beta-defensin 38 is approximately 4.5 kDa, and its amino acid sequence includes several positively charged residues that contribute to its antimicrobial activity. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional arrangement.

Chemical Reactions Analysis

Reactions

Beta-defensin 38 undergoes various chemical reactions that enhance its functionality as an antimicrobial agent. Key reactions include:

  1. Disulfide Bond Formation: This occurs during the folding process post-synthesis, crucial for stabilizing the peptide structure.
  2. Interaction with Lipids: Beta-defensin 38 can bind to bacterial membranes, disrupting their integrity and leading to cell lysis.

Technical Details

The oxidative folding process typically involves incubating the linear precursor in an oxidizing environment, allowing disulfide bonds to form between cysteine residues. Monitoring these reactions can be performed using mass spectrometry and RP-HPLC to confirm product identity and purity.

Mechanism of Action

Process

The mechanism by which beta-defensin 38 exerts its antimicrobial effects involves several steps:

  1. Membrane Disruption: The positively charged regions of beta-defensin 38 interact with negatively charged components of bacterial membranes.
  2. Pore Formation: This interaction can lead to pore formation within the membrane, causing leakage of cellular contents.
  3. Immune Modulation: Beyond direct antimicrobial activity, beta-defensin 38 also modulates immune responses by attracting immune cells to sites of infection.

Data

Studies have demonstrated that beta-defensin 38 can inhibit bacterial growth at micromolar concentrations, showcasing its potency as an antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when lyophilized.
  • Solubility: Highly soluble in aqueous solutions at physiological pH.

Chemical Properties

Relevant analytical techniques such as circular dichroism spectroscopy can be employed to assess secondary structure content under different environmental conditions.

Applications

Scientific Uses

Beta-defensin 38 has several important applications in scientific research and medicine:

  1. Antimicrobial Research: Investigated for potential use in developing new antibiotics due to rising antibiotic resistance.
  2. Wound Healing: Explored for its role in promoting wound healing through its antimicrobial properties and immune modulation.
  3. Vaccine Development: Potential candidate for inclusion in vaccine formulations aimed at enhancing immune responses against pathogens.
Molecular Classification & Genomic Organization

Phylogenetic Distribution Across Vertebrate Lineages

Beta-defensin 38 (Defb38) belongs to the ancient β-defensin family, which arose early in vertebrate evolution. Genomic analyses reveal that β-defensins emerged through gene duplication events from big defensins—ancestral peptides found in invertebrates like horseshoe crabs and bivalve mollusks [6]. This transition involved the loss of the hydrophobic N-terminal domain characteristic of big defensins, resulting in the compact, three-disulfide-bonded structure conserved across modern vertebrates [6] [8]. Beta-defensin 38 is part of a dynamic gene family exhibiting significant lineage-specific expansions and contractions. For instance:

  • Eutherian mammals: Retain the highest β-defensin diversity, with cattle possessing ~20 intact genes and rodents (including Rattus norvegicus) typically harboring 5–15 functional copies [2].
  • Avian species: Show conserved clusters of 9–13 β-defensin genes (e.g., AvBD2, AvBD4–5, AvBD8–13), but lack direct orthologs of mammalian Defb38 [10].
  • Amphibians/reptiles: Exhibit reduced repertoires (e.g., 1–3 genes in frogs), reflecting adaptations to distinct microbial challenges [2].

Positive selection has driven the diversification of mature peptide sequences, particularly in residues influencing charge and microbial membrane interactions [2] [8]. This evolutionary pattern suggests that Defb38 and its paralogs evolved under pathogen-driven selective pressures, fine-tuning host defense in species-specific niches.

Table 1: β-Defensin Gene Counts Across Vertebrates

ClassSpeciesIntact β-Defensin Genes
Mammalia (Bovine)Bos taurus (cattle)20
Mammalia (Rodent)Rattus norvegicus (rat)13
AvesGallus gallus (chicken)14
AmphibiaXenopus tropicalis (frog)1

Genomic Clustering Patterns in Rodentia (Rattus norvegicus)

In Rattus norvegicus, Defb38 resides within a dense β-defensin gene cluster on chromosome 16q12.5, spanning ~3.3 kb from coordinates 77,458,787 to 77,462,118 (GRCr8 assembly) [7]. This locus exemplifies the tandem duplication mechanism governing β-defensin evolution:

  • Synteny conservation: The rodent cluster mirrors the organization of the human 8p23.1 and mouse 8A3 loci, with genes oriented head-to-tail to facilitate unequal crossing-over [8].
  • Neighboring genes: Defb38 is flanked by Defb35, Defb36, Defb37, and Defb39, sharing >75% sequence identity in signal peptide regions but <40% identity in mature peptide domains [7] [9]. This indicates subfunctionalization post-duplication, where paralogs acquire tissue-specific roles.
  • Regulatory elements: Shared promoter motifs (e.g., androgen response elements) coordinate region-specific expression across the cluster, particularly in the male reproductive tract [9].

Defb38 itself is highly expressed in the testes and epididymis (RPKM: 1.2 in testes), consistent with its role in sperm maturation and protection [7] [9]. This clustering enables coregulation of defensins with complementary functions, such as sperm binding (Defb22/Defb126 orthologs) and antimicrobial defense (Defb1-like genes) [9].

Table 2: Genomic Organization of Key β-Defensins in Rattus norvegicus

GeneStrandStart Position (chr16)End Position (chr16)Primary Expression
Defb35+77,421,00077,424,300Epididymis
Defb36+77,430,10077,433,500Kidney
Defb38+77,458,78777,462,118Testes, Epididymis
Defb39+77,470,20077,473,600Respiratory tract

Exon-Intron Architecture and Promoter Variability

Defb38 adheres to the canonical two-exon structure of β-defensins:

  • Exon 1: Encodes the 22–24 aa hydrophobic signal peptide, exhibiting high sequence conservation (>80% identity among rodent orthologs) to ensure efficient endoplasmic reticulum targeting [7] [10].
  • Exon 2: Encodes the propeptide and mature peptide (38–42 aa), including the six-cysteine motif (C-X₆-C-X₄-C-X₉-C-X₆-CC) that forms disulfide bonds (Cys1–Cys5, Cys2–Cys4, Cys3–Cys6) [1] [7]. This exon evolves rapidly, with positive selection acting on cationic residues (e.g., Arg, Lys) in the mature domain [8].

The promoter region upstream of Exon 1 contains conserved regulatory motifs:

  • Androgen response elements (ARE: 5'-AGAACAnnnTGTTCT-3') enabling testosterone-dependent expression in the epididymis [9].
  • NF-κB and AP-1 sites mediating inflammation-responsive induction [5].
  • A TATA box at position -30 bp directing basal transcription [8].

Post-translational processing cleaves the propeptide via proprotein convertases (e.g., furin) or matrix metalloproteinases (e.g., MMP-7), generating active peptides with enhanced antimicrobial potency [1]. For example, N-terminal truncation by MMP-7 removes six residues from the Defb38 precursor, optimizing its membrane disruption capacity [1].

Table 3: Exon-Intron Architecture of Defb38

ExonNucleotide SpanEncoded DomainConservation (%)Key Features
11–69Signal peptide>80%Hydrophobic, ER-targeting sequence
270–360Propeptide + mature peptide<40%Six-cysteine motif, cationic residues

Copy Number Variation (CNV) and Pathogen-Driven Selection

The β-defensin cluster containing Defb38 is a hotspot for structural genomic variation:

  • CNV mechanisms: Unequal crossing-over and replication slippage generate diploid copy numbers ranging from 2 to 10 in humans and rodents [4] [8]. This CNV alters gene dosage and expression, impacting host defense efficacy.
  • Disease associations: Elevated β-defensin copy numbers correlate with increased psoriasis risk (OR: 1.4–2.1) but show conflicting links to Crohn’s disease and COPD [4] [5]. For example, a COPD study reported an initial association (OR=1.4, P=0.039) that failed replication (OR=0.89, P=0.217), highlighting population-specific selective pressures [4].
  • Positive selection signatures: Codon-based likelihood models (e.g., PAML) detect pervasive positive selection (dN/dS >1) at three key sites in Defb38’s mature domain [2] [8]. Mutations at these sites preferentially alter residue charge (e.g., Glu→Lys), enhancing electrostatic interactions with microbial membranes [5] [8].

This variation reflects a host-pathogen arms race, where pathogens evolve membrane resistance, driving defensin diversification. Notably, pathogen-binding interfaces (e.g., lipid-II interaction sites in hBD3) show the strongest selection signals [5] [8].

Table 4: Selection Pressures Acting on β-Defensin 38

Evolutionary ForceMolecular TargetFunctional ConsequenceEvidence
Positive selectionMature peptide cationic residuesEnhanced electrostatic binding to microbial membranesdN/dS >1 at 3 codon sites [8]
Copy number variationWhole-gene duplicationsIncreased transcript/protein levels2–10 diploid copies per genome [4]
Promoter polymorphismTranscription factor binding sitesTissue-specific expression modulationARE/NF-κB variants alter epididymal output [9]

Properties

Product Name

Beta-defensin 38

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.